2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
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Overview
Description
2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with an ethoxy group and a pyrrolidinyl moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide typically involves a multi-step process. One common method includes the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids, followed by amidation with aliphatic amines . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the cyclo condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the integrity of the compound during large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrrolidinyl moiety.
Substitution: Nucleophilic substitution reactions are common, especially at the benzamide core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are often used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Halogenated solvents and bases like sodium hydroxide are commonly used.
Major Products
The major products formed from these reactions include various substituted benzamides and pyrrolidinyl derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Shares the pyrrolidinyl moiety but differs in its overall structure.
Pyrrolidine-2,5-diones: Similar in the pyrrolidinyl ring but with different functional groups.
Prolinol: Contains a pyrrolidinyl ring but with an alcohol group instead of an amide.
Uniqueness
What sets 2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide apart is its unique combination of functional groups, which confer specific chemical properties and biological activities. This makes it a valuable compound for targeted research and application in various scientific domains .
Properties
IUPAC Name |
2-ethoxy-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-18-11-7-6-10-17(18)20(24)21-13-15-12-19(23)22(14-15)16-8-4-3-5-9-16/h3-11,15H,2,12-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDGRBVWTPCVKIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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